molecular formula C48H38N4O4 B15158171 5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin

5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin

Cat. No.: B15158171
M. Wt: 734.8 g/mol
InChI Key: SKXWDGDNWBYACJ-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play vital roles in various biological systems, such as in hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with a suitable aldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of a porphyrinogen intermediate, which is then oxidized to yield the final porphyrin structure. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry to streamline production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are often used.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation: Formation of metalloporphyrins when reacted with metal salts.

  • Reduction: Reduction products may include various reduced porphyrin derivatives.

  • Substitution: Substituted porphyrins with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of other porphyrin derivatives and metalloporphyrins. It serves as a model compound for studying the properties and reactivity of porphyrins.

Biology: In biological research, 5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin is used to study the interactions of porphyrins with biological molecules. It can be employed in the development of biosensors and imaging agents.

Medicine: This compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting and destroying cancer cells.

Industry: In the industrial sector, this compound is used in the development of catalysts for organic synthesis and environmental applications, such as the degradation of pollutants.

Mechanism of Action

The mechanism by which 5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin exerts its effects involves its interaction with molecular targets and pathways. Upon activation (e.g., by light), the compound generates reactive oxygen species (ROS) that can damage cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment.

Comparison with Similar Compounds

  • 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt (II)

  • 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron (III) chloride

  • 5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt (II)

Uniqueness: 5,10,15,20-Tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other porphyrins, its methoxyphenyl groups enhance its solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C48H38N4O4

Molecular Weight

734.8 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-methoxyphenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C48H38N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-28,49-50H,1-4H3

InChI Key

SKXWDGDNWBYACJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N3

Origin of Product

United States

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